O-Desmethylsulpiride
Overview
Description
O-Desmethylsulpiride is a demethylated impurity of sulpiride, a benzamide compound used as an atypical antipsychotic . It is often used in pharmaceutical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Desmethylsulpiride can be synthesized through the demethylation of sulpiride. This process involves the removal of a methyl group from the sulpiride molecule. The reaction typically uses reagents such as hydrobromic acid or boron tribromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis systems to ensure consistency and efficiency. The demethylation reaction is carefully monitored to maintain the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
O-Desmethylsulpiride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield secondary amines .
Scientific Research Applications
O-Desmethylsulpiride has a wide range of applications in scientific research:
Mechanism of Action
O-Desmethylsulpiride exerts its effects by interacting with dopamine receptors in the brain. It acts as a selective antagonist of the D2 dopamine receptor, which plays a crucial role in regulating mood, behavior, and cognition. By blocking these receptors, this compound can modulate neurotransmitter activity and alleviate symptoms of psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Sulpiride: The parent compound of O-Desmethylsulpiride, used as an antipsychotic medication.
Amisulpride: Another benzamide antipsychotic with similar pharmacological properties.
Metoclopramide: A benzamide derivative used primarily as an antiemetic and gastroprokinetic agent.
Uniqueness
This compound is unique due to its specific demethylated structure, which allows for distinct interactions with biological targets. This structural difference can result in varied pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other similar benzamides .
Properties
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-5-sulfamoylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-2-17-7-3-4-10(17)9-16-14(19)12-8-11(22(15,20)21)5-6-13(12)18/h5-6,8,10,18H,2-4,7,9H2,1H3,(H,16,19)(H2,15,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGNXQFVLJJEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151716 | |
Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67381-52-6 | |
Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67381-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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